molecular formula C14H20N6O B2511975 1-(tert-butyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-43-3

1-(tert-butyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2511975
CAS No.: 2034415-43-3
M. Wt: 288.355
InChI Key: BPYMRGZYAQSSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Structure-based Design and Biological Evaluation

A study by Getlik et al. (2012) presented the design, synthesis, and biological activity of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase. This research highlighted the use of complex crystal structures to guide the introduction of key structural elements into the N-aryl, N'-thiazole urea scaffold. The most potent compound in this series inhibited p38α activity, showcasing the potential of such compounds in medicinal chemistry (Getlik et al., 2012).

Structure-activity Relationships of p38alpha MAP Kinase Inhibitor

Regan et al. (2003) reported on the structure-activity relationships of BIRB 796, a p38alpha MAP kinase inhibitor, showing how variations in the molecule's structure affect its binding affinity and efficacy. This inhibitor has advanced into clinical trials for autoimmune diseases, demonstrating the therapeutic applications of such compounds (Regan et al., 2003).

Anion Tuning of Gel Properties

Lloyd and Steed (2011) explored the rheology, morphology, and gelation properties of a low molecular weight salt hydrogelator, showing how the identity of the anion can be used to tune the physical properties of gels. Although this study does not directly involve the specific compound , it exemplifies the broader category of research on urea derivatives and their applications in material science (Lloyd & Steed, 2011).

Synthesis and Characterization

Ivanov et al. (2017) developed new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, illustrating the synthetic versatility of compounds related to the one . This research contributes to the understanding of how different substituents influence the properties and potential applications of pyrazole derivatives (Ivanov et al., 2017).

Properties

IUPAC Name

1-tert-butyl-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-14(2,3)18-13(21)17-7-9-20-8-4-11(19-20)12-10-15-5-6-16-12/h4-6,8,10H,7,9H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYMRGZYAQSSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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